

Physicochemical and Toxicological Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse yellow 70*

Cat. No.: *B1143457*

[Get Quote](#)

C.I. 11000 is a yellow azo dye with well-documented physical and chemical properties. It appears as yellow to tan crystals or an orange powder.[\[1\]](#)[\[5\]](#) Key quantitative data are summarized in the tables below.

Table 1: General and Physicochemical Properties of C.I. 11000

Property	Value	Source(s)
IUPAC Name	4-(Phenyldiazenyl)aniline	[2]
Synonyms	Aniline Yellow, p- Aminoazobenzene, Solvent Yellow 1	[1] [2]
CAS Number	60-09-3	[1] [6]
C.I. Number	11000	[1] [4]
Molecular Formula	C ₁₂ H ₁₁ N ₃	[4] [6]
Molecular Weight	197.24 g/mol	[4] [6]
Melting Point	123-126 °C	[6]
Boiling Point	>360 °C	[2] [5]
Appearance	Yellow crystals or orange powder	[2] [5]

Table 2: Solubility and Spectral Properties of C.I. 11000

Property	Value	Conditions/Notes	Source(s)
Water Solubility	29.59 mg/L	at 25 °C	[6]
Other Solubilities	Soluble in ethanol, ether, benzene, chloroform, and oils; slightly soluble in hot water.	[6]	
λ_{max} (UV-Vis)	386 nm	[7]	
~349 nm	Calculated value	[6]	
465 nm	Observed in a photocatalytic degradation experiment with ZnO.	[8]	

Note on λ_{max} : The maximum absorption wavelength (λ_{max}) for C.I. 11000 can vary depending on the solvent and experimental conditions. The observed differences in reported values highlight the importance of characterizing the dye under the specific conditions of an experiment.

Table 3: Toxicological Data for C.I. 11000

Parameter	Value/Classification	Source(s)
Acute Toxicity	LD50 (intraperitoneal, mouse): 200 mg/kg	[5][6]
Hazards	May cause cancer (IARC Group 2B). Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.	[2][6]
Environmental Hazard	Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.	[6]

Experimental Protocols

Synthesis of C.I. 11000 (Aniline Yellow)

The synthesis of Aniline Yellow is a classic example of diazotization of a primary aromatic amine followed by an azo coupling reaction.

Materials:

- Aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Ice
- Carbon Tetrachloride (for recrystallization)

Procedure:

- **Diazotization:**

- Dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water in a beaker.[9][10]
- Cool the resulting solution to 5 °C in an ice bath.[9][10]
- Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water.[9]
- Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature at or below 5 °C. This reaction forms benzene diazonium chloride.[9][10]

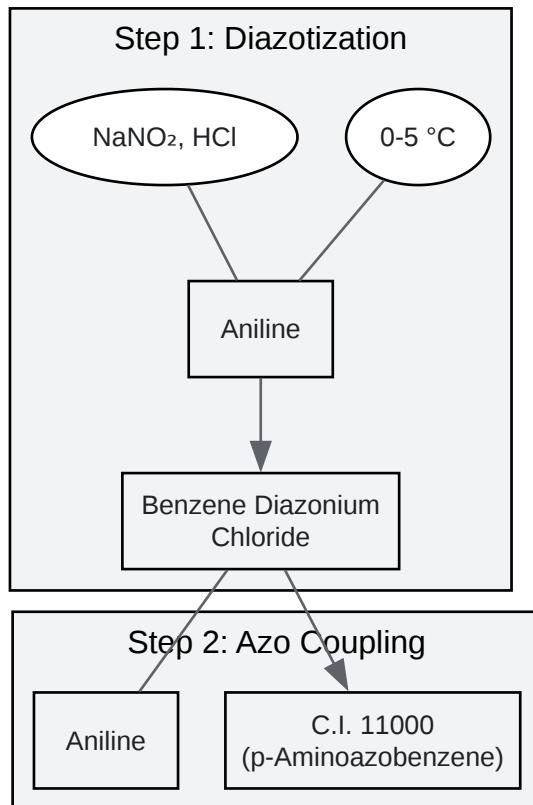
- Azo Coupling:
 - Prepare a separate solution of 4 ml of aniline in 4 ml of hydrochloric acid.[9]
 - Slowly add this aniline solution to the freshly prepared, cold benzene diazonium chloride solution while stirring continuously.[9]
 - A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[9][10]
- Purification:
 - Filter the yellow precipitate using a Buchner funnel.[9][10]
 - Wash the crude product with cold water.
 - Purify the crude sample by recrystallization from a suitable solvent, such as carbon tetrachloride, to obtain the pure dye.[9][10]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of 4-aminoazobenzene.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector.

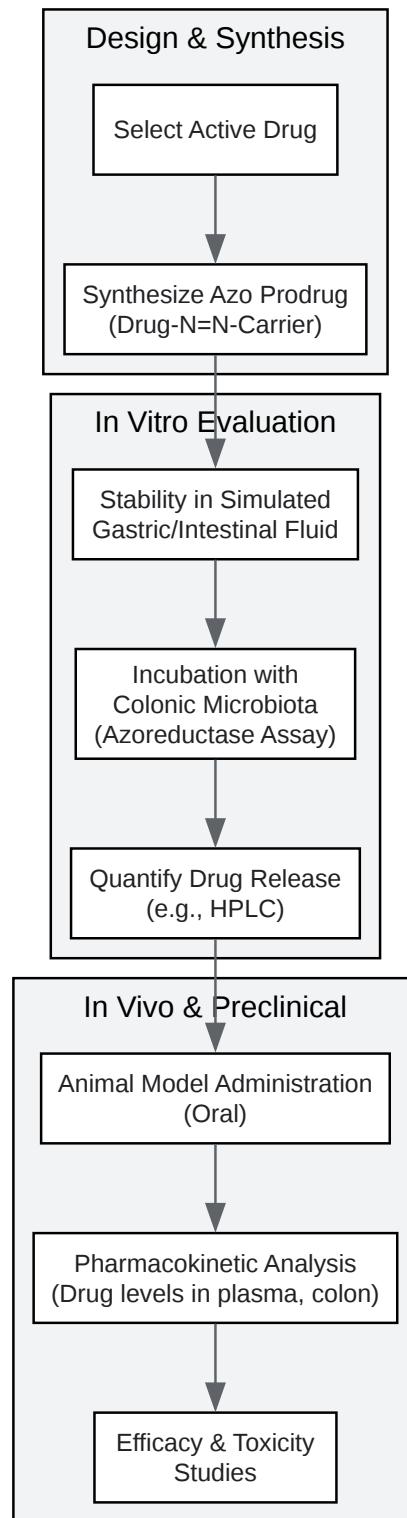

- Column: C18 reversed-phase column (e.g., 1.7 μ m particle size).[9]
- Mobile Phase: A gradient or isocratic mixture of 0.2 M ammonium acetate and acetonitrile.[9]
Alternatively, a mobile phase of 10% water and 90% methanol can be used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to the λ_{max} of the dye (e.g., 386 nm).
- Quantification: Based on a six-point calibration curve with standards of known concentrations ranging from approximately 0.01% to 0.20% (w/w).[9]

Signaling Pathways and Experimental Workflows

Synthesis Pathway of C.I. 11000

The synthesis involves a two-step electrophilic aromatic substitution reaction. First, aniline is converted to a diazonium salt, which then acts as an electrophile and attacks a second molecule of aniline to form the azo compound.

Synthesis of C.I. 11000 (Aniline Yellow)


[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of C.I. 11000.

Conceptual Workflow for Azo Dye Application in Drug Delivery Research

While C.I. 11000 itself is not a therapeutic agent, its azo bond is a key feature in the design of prodrugs and drug delivery systems, particularly for colon-targeted therapies. The azo bond is stable in the upper gastrointestinal tract but can be cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug.^{[8][11][12]}

Conceptual Workflow for Azo Prodrug Research

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for evaluating azo-based prodrugs.

Relevance to Researchers and Drug Development Professionals

Although C.I. 11000 is primarily an industrial dye with noted toxicity, its chemical structure as a simple azo compound makes it a relevant case study for professionals in drug development. The broader class of azo compounds has seen a paradigm shift from just industrial applications to uses in medicinal chemistry and biomedical sciences.[11][13]

Azo compounds have been investigated for a range of therapeutic activities, including antibacterial, antifungal, and antiviral properties.[11][13] Their most significant application in modern drug development is in the design of drug delivery systems.[8][12][13] The characteristic azo bond (-N=N-) can be engineered into a prodrug, linking an active pharmaceutical ingredient to a carrier molecule. This bond is designed to be cleaved under specific physiological conditions, such as the reductive environment of the colon, which is rich in azoreductase enzymes from the gut microbiota.[11][12] This mechanism allows for targeted drug release, which can enhance therapeutic efficacy and reduce systemic side effects.

Therefore, while C.I. 11000 is a hazardous material not intended for therapeutic use, understanding its synthesis, analysis, and the reactivity of its core azo structure provides valuable foundational knowledge for researchers designing advanced drug delivery systems and novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dl.astm.org [dl.astm.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chembk.com [chembk.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Determination of Aniline, 4-Aminoazobenzene, and 2-Naphthol in the Color Additive D&C Red No. 17 Using Ultra-High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectratabase.com [spectratabase.com]
- 11. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption [Solvent Yellow 14] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical and Toxicological Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1143457#c-i-11900-dye-classification-and-characteristics\]](https://www.benchchem.com/product/b1143457#c-i-11900-dye-classification-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com